molecular formula C25H26O7 B3030866 Kushenol C CAS No. 99119-73-0

Kushenol C

Cat. No.: B3030866
CAS No.: 99119-73-0
M. Wt: 438.5 g/mol
InChI Key: WAAPHYJTKSTXSX-CQSZACIVSA-N
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Description

Kushenol C is a prenylated flavonoid isolated from the roots of Sophora flavescens, a plant used in traditional Chinese medicine for centuries. This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and hepatoprotective effects .

Scientific Research Applications

    Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.

    Biology: Investigated for its anti-inflammatory and antioxidant properties in cell culture and animal models.

    Medicine: Potential therapeutic agent for treating inflammatory diseases, liver injury, and skin damage.

    Industry: Used in the development of natural health products and cosmetics .

Mechanism of Action

Target of Action

Kushenol C, a prenylated flavonoid isolated from the roots of Sophora flavescens, has been found to interact with several targets. It inhibits BACE1 (β-site APP cleaving enzyme 1) with an IC50 of 5.45 µM . It also suppresses the activation of STAT1, STAT6, and NF-κB in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages . Additionally, it shows inhibitory activity against Sodium-dependent glucose cotransporter 2 (SGLT2) .

Mode of Action

This compound interacts with its targets to bring about anti-inflammatory and anti-oxidative stress effects. It dose-dependently suppresses the production of inflammatory mediators, including NO, PGE 2, IL-6, IL1β, MCP-1, and IFN-β in LPS-stimulated RAW264.7 macrophages . The inhibition of STAT1, STAT6, and NF-κB activations by this compound might be responsible for the inhibition of these inflammatory mediators .

Biochemical Pathways

This compound affects several biochemical pathways. It upregulates the expression of HO-1 and its activities in the LPS-stimulated RAW264.7 macrophages . The upregulation of Nrf2 transcription activities by this compound in the LPS-stimulated RAW264.7 macrophages is demonstrated to be responsible for the upregulation of HO-1 expression and its activity . In HaCaT cells, this compound prevents DNA damage and cell death by upregulating the endogenous antioxidant defense system involving glutathione, superoxide dismutase, and catalase .

Result of Action

This compound has been shown to have anti-inflammatory and anti-oxidative stress activities. It suppresses the production of inflammatory mediators in LPS-stimulated RAW264.7 macrophages . It also prevents DNA damage and cell death by upregulating the endogenous antioxidant defense system in HaCaT cells . In hepatocellular carcinoma (HEPG2) cells, this compound reduces cell death, apoptosis, and reactive oxygen species (ROS) generation .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in the presence of LPS, this compound suppresses the production of inflammatory mediators in RAW264.7 macrophages . Similarly, in the presence of tert-butyl hydroperoxide (tBHP), it prevents DNA damage and cell death in HaCaT cells

Preparation Methods

Synthetic Routes and Reaction Conditions

Kushenol C is typically isolated from the roots of Sophora flavescens through a series of extraction and purification processes. The roots are dried, ground, and subjected to solvent extraction using ethanol or methanol. The extract is then concentrated and purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Sophora flavescens roots. The process includes solvent extraction, concentration, and purification steps similar to laboratory-scale methods but optimized for higher efficiency and yield. Advanced techniques such as supercritical fluid extraction may also be employed to enhance the extraction efficiency .

Chemical Reactions Analysis

Types of Reactions

Kushenol C undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Kushenol C is compared with other prenylated flavonoids such as:

  • Kushenol A
  • 8-Prenylkaempferol
  • Formononetin
  • 8-Prenylnaringenin

Uniqueness

This compound stands out due to its potent antioxidant and anti-inflammatory activities, which are superior to some of its analogs. Its ability to activate multiple protective pathways, including Nrf2 and Akt, makes it a promising candidate for therapeutic applications .

Properties

IUPAC Name

2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O7/c1-12(2)5-6-14(13(3)4)9-17-19(28)11-20(29)21-22(30)23(31)25(32-24(17)21)16-8-7-15(26)10-18(16)27/h5,7-8,10-11,14,26-29,31H,3,6,9H2,1-2,4H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAPHYJTKSTXSX-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[C@H](CC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99119-73-0, 99119-69-4
Record name 2-(2,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99119-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kushenol I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099119694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary molecular targets of Kushenol C and how does its interaction with these targets contribute to its observed biological effects?

A1: this compound exerts its anti-inflammatory and anti-oxidative effects by interacting with multiple molecular targets.

  • NF-κB: this compound inhibits the activation of Nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses. [, ] By suppressing NF-κB activation, this compound reduces the production of pro-inflammatory mediators like Nitric Oxide (NO), Prostaglandin E2 (PGE2), Interleukin 6 (IL-6), Interleukin 1 beta (IL-1β), Monocyte chemoattractant protein-1 (MCP-1), and Interferon beta (IFN-β). []
  • STAT1 and STAT6: this compound also inhibits the activation of Signal transducer and activator of transcription 1 (STAT1) and Signal transducer and activator of transcription 6 (STAT6), further contributing to its anti-inflammatory activity. []
  • Nrf2: this compound activates Nuclear factor (erythroid-derived 2)-like 2 (Nrf2), a transcription factor that regulates the expression of antioxidant enzymes. [, ] This activation leads to the upregulation of Heme oxygenase 1 (HO-1), a crucial enzyme in the oxidative stress response. []
  • Akt: this compound activates Protein kinase B (Akt), a protein kinase involved in cell survival and proliferation. [] This activation contributes to its protective effects against oxidative stress-induced cell death. []

Q2: Could you provide details about the structure of this compound?

A2: this compound is a prenylated flavonol, a class of flavonoids characterized by the presence of a prenyl group attached to their core structure.

  • Molecular Formula: C26H28O6 []
  • Molecular Weight: 436.5 g/mol []

Q3: How does this compound affect the activity of Cytochrome P450 enzymes?

A3: this compound demonstrates inhibitory effects on specific Cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. In studies using human liver microsomes, this compound exhibited mechanism-based inhibition of CYP3A4. [] This means that this compound is metabolized by CYP3A4 to reactive metabolites that irreversibly inhibit the enzyme. This finding highlights a potential for herb-drug interactions when this compound or Sophora flavescens extracts are co-administered with drugs metabolized by CYP3A4.

Q4: What are the potential therapeutic applications of this compound based on its pharmacological activities?

A4: this compound shows promise for therapeutic applications in conditions associated with inflammation and oxidative stress:

  • Inflammatory Diseases: By inhibiting NF-κB, STAT1, and STAT6 activation, and upregulating HO-1 expression, this compound demonstrates potent anti-inflammatory activity. [] This suggests its potential in treating diseases like arthritis, inflammatory bowel disease, and other inflammatory conditions.
  • Liver Injury: this compound protects against liver injury induced by toxins like tert-butyl hydroperoxide (tBHP) and acetaminophen. [] It achieves this by reducing oxidative stress, apoptosis, and inflammation in liver cells.
  • Skin Damage: Research suggests this compound might protect the skin from UVB-induced damage. [] While the exact mechanisms require further investigation, its anti-inflammatory and antioxidant properties likely play a role.

Q5: What is known about the in vivo efficacy of this compound?

A5: Animal studies have provided insights into the in vivo efficacy of this compound:

  • Acetaminophen-induced liver injury: In mice, this compound co-administration significantly attenuated acetaminophen-induced liver damage. [] This protection involved reduced liver enzyme levels, decreased lipid peroxidation, and suppression of pro-inflammatory mediators.
  • UVB-induced skin damage: While the provided abstract doesn't detail the specific findings, it suggests this compound can protect against UVB-induced skin damage in mice, potentially through its anti-inflammatory and antioxidant effects. []

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